molecular formula C6H4ClIZn B12336323 Zinc,(2-chlorophenyl)iodo-

Zinc,(2-chlorophenyl)iodo-

Cat. No.: B12336323
M. Wt: 303.8 g/mol
InChI Key: NNTCIUUTIPRDJR-UHFFFAOYSA-M
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Description

Zinc,(2-chlorophenyl)iodo- is an organozinc compound that features a zinc atom bonded to a 2-chlorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,(2-chlorophenyl)iodo- typically involves the reaction of 2-chloroiodobenzene with zinc in the presence of a suitable catalyst. . This reaction is carried out under mild conditions and is known for its efficiency and functional group tolerance.

Industrial Production Methods

Industrial production of Zinc,(2-chlorophenyl)iodo- may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc,(2-chlorophenyl)iodo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding zinc oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding zinc hydride derivatives.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions include zinc oxide derivatives, zinc hydride derivatives, and various substituted 2-chlorophenyl compounds.

Scientific Research Applications

Zinc,(2-chlorophenyl)iodo- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: Zinc,(2-chlorophenyl)iodo- is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Zinc,(2-chlorophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the reactive zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Zinc,(2-bromophenyl)iodo-: Similar in structure but with a bromine atom instead of chlorine.

    Zinc,(2-fluorophenyl)iodo-: Features a fluorine atom instead of chlorine.

    Zinc,(2-methylphenyl)iodo-: Contains a methyl group instead of chlorine.

Uniqueness

Zinc,(2-chlorophenyl)iodo- is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and the types of reactions it can undergo. The chlorine atom can also affect the compound’s physical and chemical properties, making it distinct from its analogs.

Properties

Molecular Formula

C6H4ClIZn

Molecular Weight

303.8 g/mol

IUPAC Name

zinc;chlorobenzene;iodide

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NNTCIUUTIPRDJR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)Cl.[Zn+2].[I-]

Origin of Product

United States

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